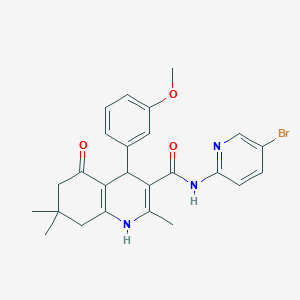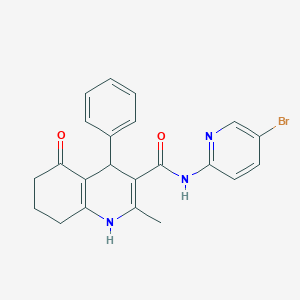![molecular formula C27H17F3N2OS B304308 [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mécanisme D'action
[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone selectively inhibits BTK by binding to the enzyme's active site and preventing its activation. BTK plays a crucial role in B-cell signaling, and its inhibition leads to the disruption of various downstream pathways, including the PI3K/AKT and NF-κB pathways. This ultimately leads to the induction of apoptosis in B-cells.
Biochemical and physiological effects:
[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone has been shown to induce apoptosis in B-cells, both in vitro and in vivo. In preclinical models of CLL, MCL, and DLBCL, [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone also demonstrated inhibition of tumor growth and prolonged survival. [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone has also been shown to modulate the tumor microenvironment by reducing the number of regulatory T-cells and myeloid-derived suppressor cells, which can impair anti-tumor immunity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone is its selectivity for BTK, which reduces the risk of off-target effects. [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone also has good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone has shown some limitations in preclinical studies, including the development of resistance and the potential for toxicity in non-B-cells.
Orientations Futures
There are several potential future directions for the development of [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone. One direction is the evaluation of [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone in combination with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Another direction is the exploration of [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma. Finally, the development of next-generation BTK inhibitors with improved selectivity and potency is another potential future direction for this class of drugs.
Méthodes De Synthèse
The synthesis of [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone involves several steps, including the preparation of key intermediates and the coupling of different functional groups. The process typically starts with the synthesis of 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then coupled with biphenyl-4-ylmethanol to yield [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone.
Applications De Recherche Scientifique
[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone demonstrated potent inhibition of BTK activity and induced apoptosis in B-cells. [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone also showed synergy with other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models of CLL and MCL.
Propriétés
Nom du produit |
[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone |
|---|---|
Formule moléculaire |
C27H17F3N2OS |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C27H17F3N2OS/c28-27(29,30)20-15-21(18-9-5-2-6-10-18)32-26-22(20)23(31)25(34-26)24(33)19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-15H,31H2 |
Clé InChI |
CPPRJBMCZWHRLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CC=C5)N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CC=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)